molecular formula C9H6N2O2 B1626860 Phthalazine-1-carboxylic acid CAS No. 801161-36-4

Phthalazine-1-carboxylic acid

Cat. No.: B1626860
CAS No.: 801161-36-4
M. Wt: 174.16 g/mol
InChI Key: MLGFHJHBQIXXDW-UHFFFAOYSA-N
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Description

Phthalazine-1-carboxylic acid is a heterocyclic compound that features a phthalazine ring fused with a carboxylic acid group. This compound is known for its significant biological and pharmacological activities, making it a valuable subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

PCA possesses basic properties and forms addition products with alkyl iodides . It is involved in various biochemical reactions, including oxidation with alkaline potassium permanganate to yield pyridazine dicarboxylic acid

Cellular Effects

Phthalazine-1-carboxylic acid has been found to have various effects on different types of cells. For instance, it has been shown to cause morphological changes in P. noxius hyphae, such as irregularly swollen mycelia as well as short hyphae with increased septation and less branching . It also influences cell function by increasing intracellular reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is known to alleviate Fe(III) limitation by reducing Fe(III) to ferrous iron [Fe(II)], which is a crucial process for the survival and growth of certain bacteria

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a number of biological effects over time. For instance, it increases IL-8 release and ICAM-1 expression, as well as decreases RANTES and monocyte chemoattractant protein-1 (MCP-1) release . It also increases intracellular oxidant formation

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known to be metabolized by a hepatic Aldehyde Oxidase (AO) to M404/9.3

Transport and Distribution

This compound is known to be an “extracellular electron shuttle,” a molecule that readily transfers electrons between cells and oxidizing/reducing compounds or other cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine-1-carboxylic acid can be synthesized through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method involves the reaction of the corresponding oxygen analogs with phosphorus pentasulfide to yield 4-alkylthiophthalazine-1-carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Phthalazine-1-carboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its versatile reactivity and wide range of applications in scientific research and industry.

Properties

IUPAC Name

phthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGFHJHBQIXXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506182
Record name Phthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801161-36-4
Record name Phthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phthalazine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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